2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
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Overview
Description
SI-113 is a potent and selective inhibitor of serum and glucocorticoid-regulated kinase 1 (SGK1), a serine/threonine protein kinase that modulates several oncogenic signaling cascades . This compound has shown significant potential in cancer research, particularly in the treatment of glioblastoma multiforme (GBM) and other malignancies .
Preparation Methods
The synthesis of SI-113 involves the preparation of a substituted pyrazolo[3,4-d]pyrimidine scaffold . The specific synthetic routes and reaction conditions for SI-113 are not widely detailed in public literature. it is known that the compound is available in various purities and quantities for research purposes .
Chemical Reactions Analysis
SI-113 undergoes several types of chemical reactions, primarily involving its interaction with SGK1. The compound has been shown to induce autophagy and apoptosis in cancer cells . Common reagents and conditions used in these reactions include oxidative stress and ionizing radiations . Major products formed from these reactions include caspase-mediated apoptotic cell death and cytotoxic autophagy .
Scientific Research Applications
SI-113 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of SGK1 and its effects on various signaling pathways.
Biology: Employed in cell viability, cell death, caspase activation, and cell cycle progression studies.
Industry: Utilized in the development of new therapeutic strategies for cancer treatment.
Mechanism of Action
SI-113 exerts its effects by selectively inhibiting SGK1, which plays a crucial role in various oncogenic signaling cascades . The inhibition of SGK1 leads to the modulation of the PI3K/mTOR pathway, inducing a pro-survival autophagic response in cancer cells . Additionally, SI-113 enhances the effects of other antineoplastic drugs, such as quinacrine, by inducing significant increases in caspase-3/7 activation .
Comparison with Similar Compounds
SI-113 is unique in its selective inhibition of SGK1 compared to other kinase inhibitors. Similar compounds include:
SGK1-IN-4: Another selective inhibitor of SGK1 used in osteoarthritis studies.
AT13148: An oral-active, ATP-competitive, multi-AGC kinase inhibitor for Akt1/2/3, p70S6K, PKA, and ROCKI/II.
CKI-7: A potent ATP-competitive inhibitor of casein kinase 1 (CK1) and a selective Cdc7 kinase inhibitor.
These compounds share some similarities with SI-113 in terms of their kinase inhibition properties but differ in their specific targets and applications.
Properties
Molecular Formula |
C23H24N6O |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
InChI |
InChI=1S/C23H24N6O/c30-16-14-25-23-27-21(24-13-11-18-7-3-1-4-8-18)20-17-26-29(22(20)28-23)15-12-19-9-5-2-6-10-19/h1-10,12,15,17,30H,11,13-14,16H2,(H2,24,25,27,28)/b15-12+ |
InChI Key |
LAOYAWHHLUVMFT-NTCAYCPXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC(=N2)NCCO)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC(=N2)NCCO)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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